molecular formula C15H20F3N3O B6470167 N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide CAS No. 2640843-60-1

N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B6470167
CAS No.: 2640843-60-1
M. Wt: 315.33 g/mol
InChI Key: CHUDADAFYNNIEF-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a pyrrolidine-pyridine hybrid compound featuring a trifluoromethyl-substituted pyridine ring and a tert-butyl carboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may confer conformational flexibility for target binding .

Properties

IUPAC Name

N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-5-7-21(9-10)12-8-11(4-6-19-12)15(16,17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUDADAFYNNIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a pyrrolidine-pyridine backbone with analogs from the 2017 Catalog of Pyridine Compounds (–7). Key comparisons include:

Compound Key Substituents Molecular Weight Functional Impact
Target Compound 4-(Trifluoromethyl)pyridin-2-yl, tert-butylamide Not provided Enhanced metabolic stability; potential steric hindrance from tert-butyl
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Iodo, methoxy, tert-butyl carbamate 434.27 Iodo group may increase reactivity; carbamate acts as a protecting group
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide () Chloro, silyl-protected hydroxymethyl, pivalamide 440.10 Silyl group enhances lipophilicity; chloro substituent may influence binding
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide () Hydroxymethyl, chloro, pivalamide 325.83 Hydroxymethyl improves solubility; pivalamide adds steric bulk
Key Observations:
  • Trifluoromethyl vs. Halogen Substituents : The target’s trifluoromethyl group offers electron-withdrawing effects and stability, whereas iodo or chloro groups in analogs may enhance electrophilicity or halogen bonding .
  • Carboxamide vs. Carbamate/Pivalamide : The tert-butyl carboxamide in the target compound provides steric bulk without the hydrolysis susceptibility of carbamates (e.g., ) or the extreme bulk of pivalamides .

Economic and Commercial Aspects

  • Pricing Trends : Analogs in are uniformly priced ($400/g), suggesting high synthesis costs for pyrrolidine-pyridine hybrids. The target compound’s trifluoromethyl group may further increase production expenses due to fluorination steps .

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